4-Chloro-3-(trifluoromethylthio)phenylacetonitrile

Description

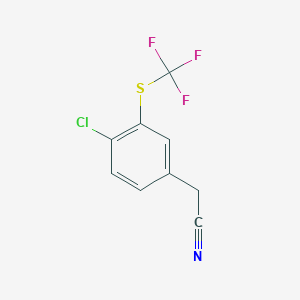

4-Chloro-3-(trifluoromethylthio)phenylacetonitrile is a halogenated and fluorinated aromatic nitrile characterized by a chloro group at the para position (C4) and a trifluoromethylthio (-SCF₃) group at the meta position (C3) on the benzene ring. This substitution pattern confers unique electronic and steric properties, making the compound valuable in agrochemical and pharmaceutical synthesis. The nitrile (-CN) group enhances reactivity, facilitating its use as a precursor in heterocyclic chemistry and cross-coupling reactions.

Properties

IUPAC Name |

2-[4-chloro-3-(trifluoromethylsulfanyl)phenyl]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF3NS/c10-7-2-1-6(3-4-14)5-8(7)15-9(11,12)13/h1-2,5H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXLMSBNXHFVROA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)SC(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(trifluoromethylthio)phenylacetonitrile typically involves the reaction of 4-chloro-3-(trifluoromethylthio)benzaldehyde with a suitable nitrile source under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at a controlled temperature, often around 0-25°C, to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of automated reactors and advanced purification techniques such as crystallization or chromatography ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(trifluoromethylthio)phenylacetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of substituted phenylacetonitrile derivatives.

Scientific Research Applications

4-Chloro-3-(trifluoromethylthio)phenylacetonitrile is utilized in various scientific research fields, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(trifluoromethylthio)phenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The trifluoromethylthio group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The following table summarizes key structural analogs, their substituents, molecular weights, and applications:

*Calculated from molecular formula C₈H₅ClFN.

Key Observations:

Substituent Effects on Electronic Properties :

- The chloro group (Cl) at C4 is electron-withdrawing, increasing the electrophilicity of the aromatic ring and stabilizing negative charges during reactions.

- Trifluoromethylthio (-SCF₃) is strongly electron-withdrawing due to the inductive effect of fluorine atoms. Compared to trifluoromethyl (-CF₃) , the sulfur atom in -SCF₃ introduces polarizability and lipophilicity, enhancing membrane permeability in bioactive compounds .

- Methoxy (-OMe) in 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile is electron-donating, which increases solubility in polar solvents but reduces electrophilicity compared to chloro analogs .

4,6-Bis(4-chloro-3-(trifluoromethyl)phenoxy)-2-pyrimidinol () demonstrates insecticidal activity, highlighting the role of chloro-trifluoromethyl groups in agrochemicals .

Reactivity and Stability: The nitrile group in phenylacetonitrile derivatives is prone to hydrolysis, but fluorinated groups like -SCF₃ may stabilize the compound against enzymatic or aqueous degradation, as seen in fluorinated pharmaceuticals .

Biological Activity

4-Chloro-3-(trifluoromethylthio)phenylacetonitrile (CAS No. 2514625-02-4) is a fluorinated organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro group, a trifluoromethylthio moiety, and an acetonitrile functional group, which contribute to its unique chemical properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H7ClF3NS |

| Molecular Weight | 253.68 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit significant antimicrobial activity. A study highlighted the effectiveness of similar fluorinated compounds against various bacterial strains, suggesting that this compound may also possess notable antimicrobial properties due to its structural characteristics .

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound have shown promise. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. The trifluoromethylthio group is believed to enhance the compound's interaction with cellular targets, thereby increasing its efficacy .

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation: It might interact with specific receptors, modulating their activity and influencing signaling pathways associated with cell growth and survival.

- Induction of Apoptosis: Evidence suggests that it can trigger programmed cell death in cancer cells, contributing to its anticancer effects .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various fluorinated compounds, including this compound. The results indicated significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .

Cancer Cell Line Testing

In a controlled laboratory setting, this compound was tested against several cancer cell lines (e.g., MCF-7 for breast cancer). The findings showed a dose-dependent reduction in cell viability, suggesting its potential as a lead compound for further anticancer drug development .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-Chloro-3-(trifluoromethylthio)phenylacetonitrile, and what are the critical parameters affecting yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, substituting a halogen atom (e.g., chlorine) on the phenyl ring with a trifluoromethylthio group via thiolation reagents like AgSCF₃ or CuSCF₃ under inert conditions. Critical parameters include:

- Temperature control : Reactions often require −20°C to 80°C to prevent side reactions like oxidation of the trifluoromethylthio group.

- Catalyst selection : Palladium or copper catalysts are used for coupling reactions, with ligand choice impacting regioselectivity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is essential to isolate the nitrile product from byproducts like unreacted halides.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Look for the nitrile carbon signal at ~115–120 ppm (¹³C) and absence of a proton signal for the -CN group. The trifluoromethylthio group (-SCF₃) shows distinct ¹⁹F NMR signals near −40 to −45 ppm.

- IR Spectroscopy : A sharp peak at ~2250 cm⁻¹ confirms the nitrile group.

- Mass Spectrometry (EI-MS) : Molecular ion peaks [M⁺] should align with the molecular weight (e.g., 279.68 g/mol for related structures). High-resolution MS (HRMS) is critical for verifying isotopic patterns .

Q. How does the stability of this compound vary under different storage conditions, and what decomposition products are commonly observed?

- Methodological Answer : Stability studies should include:

- Temperature : Store at −20°C under inert gas (argon) to prevent hydrolysis. At room temperature, decomposition via oxidation of -SCF₃ to -SO₂CF₃ may occur.

- Light exposure : UV light accelerates nitrile degradation; amber vials are recommended.

- pH sensitivity : In aqueous solutions, acidic conditions (pH < 3) hydrolyze the nitrile to carboxylic acids, while basic conditions (pH > 10) may cleave the -SCF₃ group .

Advanced Research Questions

Q. What experimental strategies can elucidate the role of the trifluoromethylthio group in the biological activity of this compound, particularly in enzyme induction or inhibition?

- Methodological Answer :

- Enzyme assays : Compare activity with analogs lacking -SCF₃ (e.g., replace with -SCH₃ or -Cl). For example, in amidase induction studies (as in Pseudomonas spp.), measure specific activity (U/mg protein) using phenylacetamide as a substrate .

- Docking simulations : Use molecular modeling (e.g., AutoDock Vina) to assess interactions between the -SCF₃ group and enzyme active sites. Validate with site-directed mutagenesis.

- Isothermal titration calorimetry (ITC) : Quantify binding affinity changes when -SCF₃ is modified .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different model systems?

- Methodological Answer :

- Standardized protocols : Ensure consistent dosing (e.g., 0.5–1.0 mM in vitro) and solvent controls (DMSO concentration ≤ 0.1%).

- Cross-species validation : Test in parallel in insect (e.g., locust pheromone systems) and bacterial models. For example, pheromone activity in Schistocerca gregaria may conflict with bacterial induction data due to species-specific receptor sensitivity .

- Meta-analysis : Pool data from multiple studies (e.g., using RevMan) to identify confounding variables like impurities or assay conditions.

Q. What advanced analytical methods are required to detect trace-level byproducts formed during the synthesis of this compound, and how should validation be conducted?

- Methodological Answer :

- GC-MS/LC-HRMS : Use headspace solid-phase microextraction (HS-SPME) coupled with GC-MS to detect volatile byproducts (e.g., residual thiols or oxidized SCF₃ derivatives). For non-volatiles, LC-HRMS with a C18 column (0.1% formic acid in acetonitrile/water) is recommended.

- Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.995), LOD/LOQ (e.g., 0.1 ng/mL for HRMS), and spike-recovery tests (85–115% recovery).

- Case study : In a 2023 study, HS-SPME-GC-MS identified 2-n-pentylfuran and phenylacetonitrile as key impurities in related nitriles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.